N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused to a dioxole ring, which contains two oxygen atoms
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O6S/c1-15(16-5-3-2-4-6-16)26-33(28,29)18-8-10-20(19(24)12-18)30-13-23(27)25-17-7-9-21-22(11-17)32-14-31-21/h2-12,15,26H,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSVWDJDSZCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzodioxole ring, which can be synthesized from catechol and disubstituted halomethanes . The subsequent steps involve the introduction of the chloro and sulfonyl groups, followed by the attachment of the phenoxy and acetamide moieties. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. It binds to receptor tyrosine kinases, leading to contact-dependent bidirectional signaling into neighboring cells . This interaction can modulate various cellular pathways, influencing cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]acetamide can be compared with other benzodioxole derivatives such as:
1,3-Benzodioxole: A simpler compound with a benzene ring fused to a dioxole ring.
N-(1,3-benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide: Another benzodioxole derivative with potential therapeutic applications.
2-Propenal, 3-(1,3-benzodioxol-5-yl): A compound with a similar benzodioxole structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
